(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a chemical compound with a complex structure. It contains a triazolopyrazine ring, a thiophene group, and an acrylamide moiety. The “Z” in its name indicates the cis configuration around the double bond.
Molecular Structure Analysis
The molecular formula of this compound is C₁₄H₁₀N₆O₂S . Its structural formula can be visualized as follows:
H
\
N
/ \
H--C C--C--C
\ / |
N S
/ \ |
H N--C
/
O
The triazolopyrazine ring, thiophene, and acrylamide components contribute to its overall structure.
Physical And Chemical Properties Analysis
Unfortunately, I couldn’t retrieve detailed physical and chemical properties. However, these would include solubility, melting point, boiling point, and stability.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed new heterocyclic compounds, including those similar to "(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide," demonstrating the compound's versatility in synthesizing bioactive sulfonamide thiazole derivatives with potential insecticidal properties against cotton leafworms Soliman et al., 2020. This work emphasizes the compound's utility in agricultural pest control.
Potential Antifungal and Antimicrobial Agents
Studies have also focused on the synthesis of new heterocycles derived from acrylamide derivatives, showcasing their potent antifungal activities. Such research suggests that compounds structurally related to "(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide" could serve as effective antifungal and antimicrobial agents Gomha & Abdel‐Aziz, 2012.
Biomedical Research
The compound and its derivatives have been implicated in biomedical research, with studies exploring their potential as antimicrobial agents. For instance, thiophene-based heterocycles have been synthesized and evaluated for their antibacterial and antifungal activities, indicating the broad potential of these compounds in developing new antimicrobial treatments Mabkhot et al., 2016.
Anticonvulsant and Analgesic Activities
Further research has identified anticonvulsant activities in related triazolo[4,3-a] pyrazines, highlighting the potential of such compounds in developing treatments for neurological disorders Kelley et al., 1995. Additionally, derivatives of acrylamide have shown promise in analgesic and antiparkinsonian activities, underscoring the compound's potential in pain management and neurodegenerative disease treatment Amr et al., 2008.
Safety And Hazards
As no safety data is available, caution should be exercised when handling or working with this compound. Always follow proper laboratory safety protocols.
Future Directions
Research on this compound could focus on:
- Biological activity : Investigate its potential as a drug candidate.
- Synthetic optimization : Develop efficient synthetic routes.
- Structural modifications : Explore derivatives for improved properties.
Remember that further literature review is essential to fill in the gaps and provide a more comprehensive analysis. 📚🔬
properties
IUPAC Name |
(Z)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c19-11(4-3-9-2-1-7-21-9)15-8-10-16-17-12-13(20)14-5-6-18(10)12/h1-7H,8H2,(H,14,20)(H,15,19)/b4-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILILFJHLNVDZGQ-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide |
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